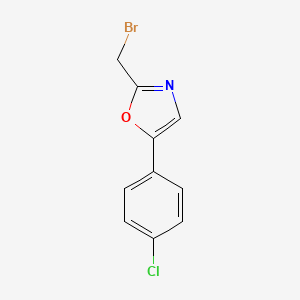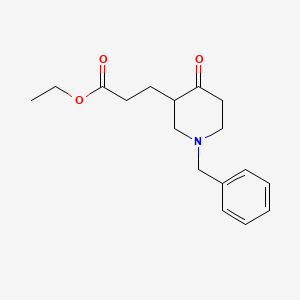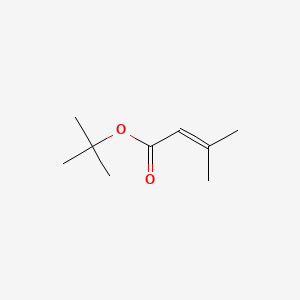
2-Acetamidobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamidobenzoyl chloride is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzoyl chloride, where an acetamido group is attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Acetamidobenzoyl chloride can be synthesized through the reaction of 2-acetamidobenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 2-Acetamidobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-acetamidobenzoic acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and phenols under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation Reactions: Various organic compounds under specific conditions tailored to the desired product.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
2-Acetamidobenzoic Acid: Formed by hydrolysis.
科学的研究の応用
2-Acetamidobenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-acetamidobenzoyl chloride primarily involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is harnessed in various synthetic applications to modify and create new molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
類似化合物との比較
Benzoyl Chloride: Similar in structure but lacks the acetamido group.
2-Aminobenzoyl Chloride: Contains an amino group instead of an acetamido group.
Acetyl Chloride: A simpler acyl chloride without the benzene ring.
Uniqueness: 2-Acetamidobenzoyl chloride is unique due to the presence of both the acetamido and acyl chloride functional groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
特性
CAS番号 |
64180-31-0 |
|---|---|
分子式 |
C9H8ClNO2 |
分子量 |
197.62 g/mol |
IUPAC名 |
2-acetamidobenzoyl chloride |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H,11,12) |
InChIキー |
AGFBPSXNYPNSKX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)










